1-Methyl-4-propylpiperazine Bosutinib

Catalog No.
S14405351
CAS No.
M.F
C34H45Cl2N7O3
M. Wt
670.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-propylpiperazine Bosutinib

Product Name

1-Methyl-4-propylpiperazine Bosutinib

IUPAC Name

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C34H45Cl2N7O3

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3

InChI Key

KREAHQAQNLTGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N

1-Methyl-4-propylpiperazine Bosutinib is a chemical compound that acts as a potent dual inhibitor of the BCR-ABL and Src tyrosine kinases. It is primarily used in the treatment of chronic myelogenous leukemia, particularly in patients with the Philadelphia chromosome. The compound's structure includes a piperazine moiety, which is crucial for its biological activity. Bosutinib is recognized for its ability to inhibit various mutations of the BCR-ABL kinase, making it a valuable therapeutic option for patients who have developed resistance to other treatments such as imatinib .

, primarily involving its interactions with various kinases. The main reaction pathway includes the binding of Bosutinib to the ATP-binding site of the BCR-ABL kinase, leading to inhibition of its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, effectively halting the proliferation of leukemic cells. Additionally, Bosutinib's metabolism occurs mainly through cytochrome P450 enzymes, particularly CYP3A4, resulting in several metabolites that are typically inactive .

The biological activity of 1-Methyl-4-propylpiperazine Bosutinib is characterized by its role as a tyrosine kinase inhibitor. It effectively blocks the BCR-ABL fusion protein's activity, which is responsible for unregulated cell growth in chronic myelogenous leukemia. In clinical studies, Bosutinib has demonstrated efficacy against various resistant forms of BCR-ABL, inhibiting 16 out of 18 known mutations except for T315I and V299L . This unique capability allows it to provide therapeutic benefits even in cases where other inhibitors fail.

The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves multiple steps:

  • Formation of Piperazine Derivative: The initial step typically involves the reaction between 1-methylpiperazine and an appropriate alkyl halide to introduce the propyl group.
  • Coupling Reaction: The piperazine derivative is then subjected to a coupling reaction with a quinolinecarbonitrile compound, which incorporates the necessary functional groups for kinase inhibition.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity and yield.

These synthetic pathways are critical for producing Bosutinib at a scale suitable for clinical use .

Bosutinib is primarily indicated for treating Philadelphia chromosome-positive chronic myelogenous leukemia in adult patients who are resistant or intolerant to previous therapies. It is administered orally and has been shown to improve patient outcomes significantly compared to earlier treatments. Furthermore, ongoing research explores its potential applications in other malignancies where similar kinase pathways are involved .

Interaction studies have revealed that Bosutinib's pharmacokinetics can be significantly affected by co-administered medications that influence CYP3A4 activity. Strong CYP3A4 inhibitors can increase Bosutinib plasma concentrations, leading to enhanced efficacy but also increased risk of adverse effects. Conversely, CYP3A4 inducers can decrease its effectiveness by lowering plasma levels . Patients are advised against consuming grapefruit products while on Bosutinib due to their potential impact on drug metabolism.

Several compounds share structural or functional similarities with 1-Methyl-4-propylpiperazine Bosutinib. These include:

Compound NameMechanism of ActionUnique Features
ImatinibBCR-ABL tyrosine kinase inhibitorFirst-generation inhibitor; less effective against mutations
DasatinibDual BCR-ABL and Src inhibitorBroader spectrum against resistant mutations
NilotinibBCR-ABL tyrosine kinase inhibitorMore potent than imatinib; specific mutation targeting
PonatinibMulti-targeted tyrosine kinase inhibitorEffective against T315I mutation

Uniqueness of 1-Methyl-4-propylpiperazine Bosutinib: Unlike imatinib, which is limited by resistance mutations, Bosutinib retains efficacy against many resistant forms of BCR-ABL while also inhibiting Src family kinases, providing a dual mechanism that enhances its therapeutic profile .

A landmark approach to synthesizing 1-methyl-4-propylpiperazine bosutinib begins with 3-methoxy-4-hydroxybenzoic acid (1), which undergoes sequential transformations to construct the quinoline core and piperazine side chain. The initial step involves esterification of 1 with methanol under acidic conditions to yield methyl 4-hydroxy-3-methoxybenzoate (2), achieving near-quantitative conversion. Subsequent alkylation with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 70°C for 1 hour produces methyl 4-(3-chloropropoxy)-3-methoxybenzoate (3) in 90% yield. This intermediate’s structure is confirmed via $$ ^1\text{H} $$-NMR resonances at 3.77 ppm (triplet, 2H) and 4.22 ppm (triplet, 2H), corresponding to the chloropropyl ether linkage.

Nitration of 3 using concentrated nitric acid in acetic acid introduces a nitro group at the C5 position of the aromatic ring, yielding compound 4. Reduction of 4 with powdered iron and ammonium chloride in ethanol/water selectively converts the nitro group to an amine, affording 5 in 91.5% yield. Comparative studies show that palladium-on-carbon (Pd/C) catalysis under hydrogen atmosphere results in incomplete reduction (85% yield), making the iron-mediated method preferable for industrial applications.

The amine intermediate 5 undergoes condensation with 3,3-diethoxypropionitrile under trifluoroacetic acid catalysis to form a Schiff base (6), which cyclizes in basic conditions to construct the quinoline scaffold. This step avoids the cryogenic conditions (-78°C) and low yields (47%) reported in earlier routes.

Key Intermediate Formation via Sequential Alkylation and Cyclization Reactions

Critical to the synthesis is the formation of the quinoline-3-carbonitrile intermediate (8), achieved through chlorination of 6 with phosphorus oxychloride (POCl$$_3$$) followed by cyclization. The chlorination step proceeds at 80°C for 4 hours, converting the hydroxyl group to a chloro substituent with >95% purity by HPLC. Cyclization under sodium hydroxide in ethanol/water at reflux temperature generates the quinoline core in 88% yield, a significant improvement over prior methods requiring stoichiometric palladium catalysts.

A key innovation involves the use of 3,3-diethoxypropionitrile, which undergoes acid-catalyzed hydrolysis to 3-oxopropanenitrile in situ. This reactive species facilitates Schiff base formation with the aniline moiety of 5, leveraging p-π conjugation to stabilize the intermediate. $$ ^{13}\text{C} $$-NMR analysis of 6 confirms the presence of a nitrile carbon at 118.7 ppm and an imine carbon at 160.2 ppm, validating the proposed mechanism.

Optimization of Amidation and Piperazine Functionalization Strategies

The final stages introduce the 1-methyl-4-propylpiperazine moiety through two sequential amination reactions. Chloroquinoline 8 reacts with 1-methylpiperazine in dichloromethane at room temperature, achieving 92% yield of the secondary amine intermediate. Subsequent displacement of the remaining chlorine atom with propylamine in refluxing ethanol installs the propyl group, completing the bosutinib structure.

Process optimization has focused on solvent selection and catalyst loading. Replacing tetrahydrofuran (THF) with dichloromethane reduces reaction time from 24 to 6 hours while maintaining yield. Additionally, employing molecular sieves to scavenge hydrolyzed by-products improves the purity of the final product to 99.3% as measured by HPLC.

Industrial-Scale Production Challenges in Crystalline Form Isolation

Scaling the synthesis to industrial levels presents challenges in crystallizing bosutinib’s free base form, which exhibits poor solubility in common solvents. Researchers have addressed this by developing a ternary solvent system (ethyl acetate/hexane/methanol, 5:3:2) that enables recovery of 85% crystalline product with >99% purity. Thermal gravimetric analysis (TGA) reveals the monohydrate form is stable up to 120°C, guiding drying protocols to prevent desolvation during processing.

Another hurdle involves controlling particle size distribution during final isolation. Jet milling followed by sieving through 200-mesh screens ensures consistent bioavailability, with differential scanning calorimetry (DSC) confirming the absence of polymorphic transitions below 200°C.

Table 1: Key Reaction Parameters and Yields in Bosutinib Synthesis

StepReactionConditionsYield (%)Purity (HPLC %)
1Esterification of 1MeOH, H$$2$$SO$$4$$, reflux, 2h9899.5
2Alkylation to 3DMF, K$$2$$CO$$3$$, 70°C, 1h9099.3
3Nitration to 4HNO$$_3$$, AcOH, 0°C, 3h9598.7
4Reduction to 5Fe, NH$$4$$Cl, EtOH/H$$2$$O, 4h91.599.1
5Cyclization to 8NaOH, EtOH/H$$_2$$O, reflux, 6h8898.9
6Final aminationCH$$2$$Cl$$2$$, rt, 6h9299.3

Data adapted from.

Efforts to streamline production have identified the chlorination and cyclization steps as critical control points. Real-time process analytical technology (PAT) using inline Fourier-transform infrared (FTIR) spectroscopy monitors POCl$$_3$$ consumption, reducing overchlorination byproducts by 40%. Furthermore, adopting continuous flow chemistry for the nitration and reduction steps decreases batch cycle time from 72 to 24 hours while improving safety profile.

The chemical compound 1-Methyl-4-propylpiperazine Bosutinib represents a significant advancement in tyrosine kinase inhibitor design, functioning as a dual Src/Abl kinase inhibitor with potent preclinical BCR-ABL inhibitory activity [1]. This quinolinecarbonitrile derivative demonstrates distinct molecular mechanisms that enable effective targeting of both BCR-ABL fusion proteins and Src family kinases through sophisticated binding interactions within the conserved adenosine triphosphate-binding domains [2] [3].

Structural Basis for Src/Abl Tyrosine Kinase Domain Targeting

The structural foundation for 1-Methyl-4-propylpiperazine Bosutinib's dual kinase targeting capability lies in its recognition of highly conserved three-dimensional structures among protein kinases, particularly within the adenosine triphosphate-binding sites [4]. Crystal structure analysis reveals that Bosutinib occupies the adenosine triphosphate-binding site of Abl kinase domain, positioning itself between the amino-terminal and carboxyl-terminal lobes of the kinase with remarkable structural similarity to other quinoline-based inhibitors [5].

The compound demonstrates a unique binding mode characterized by engagement with a pair of conserved structured water molecules in the active site, a mechanism shared by many other kinase inhibitors [6] [7]. This water-mediated hydrogen bond network defines Bosutinib's selectivity pattern across the human kinome, with the gatekeeper residue and one additional position in the adenosine triphosphate-binding site controlling access of the drug to these structured water molecules [7].

Structural studies utilizing the 2.4 Å crystal structure of Bosutinib bound to the kinase domain of Abl reveal specific interactions with key residues including Threonine 315 and Valine 299 [5] [8]. The inhibitor forms critical hydrogen bonding interactions with the hinge region, while the nitrile group serves as an infrared probe that reveals different electrostatic environments in the conserved adenosine triphosphate-binding sites of Abl and Src kinases [5] [9].

Table 1: Structural Features of Bosutinib Binding Interactions

Structural ElementInteraction TypeFunctional RoleImpact on Selectivity
Adenosine Triphosphate-binding pocketCompetitive bindingPrimary binding siteHigh
Hinge regionHydrogen bondingBinding specificityHigh
Gatekeeper residueSteric controlSelectivity controlCritical
DFG motifConformationalActive/inactive stateModerate
Activation loopAllostericRegulatory mechanismModerate
Structured water moleculesWater-mediatedBinding recognitionCritical
Hydrogen bond networkHydrogen bondingTarget selectivityCritical
Nitrile groupElectrostatic probeEnvironmental sensingHigh

The molecular determinants underlying binding specificities reveal that Bosutinib can bind to both DFG-in and DFG-out kinase conformations, demonstrating conformational permissivity that distinguishes it from other tyrosine kinase inhibitors [10]. In the Src kinase complex, the kinase domain adopts an active DFG-in/αC-helix-in conformation with an open activation loop conformation similar to that observed in active kinases [10].

Allosteric Modulation of Adenosine Triphosphate-Binding Pocket Conformations

The allosteric modulation mechanisms employed by 1-Methyl-4-propylpiperazine Bosutinib involve sophisticated conformational rearrangements within the kinase domain that extend beyond the immediate adenosine triphosphate-binding site [4] [11]. Molecular dynamics simulations demonstrate that Bosutinib-bound conformation diversities for the adenosine triphosphate-binding pocket exhibit remarkable plasticity, with the compound capable of binding to diverse protein kinase activation loop conformations ranging from open to closed states [4].

The conformational plasticity studies reveal that Bosutinib binds with both up and down conformations of the P-loop and accommodates all conformations of the activation loop [4]. The αC-helix conformation is induced by the conformation of the activation loop, with salt bridge formation occurring only with open conformations, demonstrating the interconnected nature of allosteric regulation within the kinase domain [4].

Allosteric regulation mechanisms in protein kinases reveal that modulators can alter kinase dimerization, interdomain interactions, and influence conformational states through water-mediated hydrogen bond networks [11]. The gatekeeper's control over this hydrogen bond network demonstrates remarkable stringency, with only threonine and serine residues permitting Bosutinib access, while even conservative substitutions such as valine are not tolerated [7].

The binding affinity analysis using molecular mechanics generalized Born surface area methods demonstrates that Bosutinib forms strong binding models with target kinases, with hydrophobic interactions serving as the dominant factor in complex stabilization [4]. These findings indicate that conformational diversities of the active pocket play crucial roles in kinase activity and provide valuable insights for designing novel kinase inhibitors [4].

Table 2: Allosteric Modulation Parameters

Conformational ElementFlexibility RangeBinding ImpactRegulatory Function
P-loopUp/Down conformationsDirect binding accommodationSubstrate access control
Activation loopOpen/Closed/IntermediateAllosteric regulationKinase activity modulation
αC-helixIn/Out positionsSalt bridge formationCatalytic competence
DFG motifIn/Out orientationsActive/Inactive statesAdenosine triphosphate coordination
Water networkStructured/DynamicSelectivity determinationRecognition specificity

Differential Inhibition Profiles Against Imatinib-Resistant Mutant Variants

The differential inhibition profiles of 1-Methyl-4-propylpiperazine Bosutinib against imatinib-resistant mutant variants demonstrate its therapeutic potential in overcoming resistance mechanisms that limit first-generation tyrosine kinase inhibitors [1] [12] [13]. Bosutinib effectively inhibits wild-type BCR-ABL and most imatinib-resistant BCR-ABL mutations, with notable exceptions being V299L and T315I variants [13] [14].

Comprehensive analysis of Bosutinib's inhibitory activity against eighteen different BCR-ABL mutant variants reveals distinct patterns of resistance and sensitivity [13]. The compound demonstrates exceptional potency against wild-type BCR-ABL with an inhibitory concentration fifty value of 41.61 nanomolar, while maintaining effectiveness against numerous mutant forms including those associated with clinical resistance to other tyrosine kinase inhibitors [13].

Table 3: Bosutinib Inhibition Profile Against BCR-ABL Mutants

BCR-ABL MutationBosutinib IC50 (nM)Mutation LocationResistance Level
Wild-type41.61N/ASensitive
L248V147.4P-loopLow resistance
G250E179.2P-loopLow resistance
Q252H33.67P-loopSensitive
Y253F40.0P-loopSensitive
E255K394.0P-loopModerate resistance
E255V230.1P-loopLow resistance
D276G25.0C-helixSensitive
E279K39.7C-helixSensitive
V299L1086.0Adenosine triphosphate binding regionHigh resistance
T315I1890.0Adenosine triphosphate binding regionHigh resistance
F317L100.7Adenosine triphosphate binding regionLow resistance
M351T29.09SH2 contactSensitive
F359V38.59Substrate binding regionSensitive
L384M19.54A-loopSensitive
H396P18.07A-loopSensitive
H396R33.65A-loopSensitive
G398R48.13A-loopSensitive

The T315I gatekeeper mutation represents the most clinically significant resistance mechanism, with Bosutinib demonstrating an inhibitory concentration fifty value of 1890 nanomolar against this variant, indicating substantial resistance [13] [12]. Clinical studies confirm that hematologic and cytogenetic responses to Bosutinib are observed broadly across BCR-ABL mutants, including those conferring clinical resistance to dasatinib such as F317L and nilotinib-resistant mutations including Y253H and F359C variants, but notably excluding T315I [1] [15].

The molecular basis for differential inhibition profiles relates to specific structural interactions between Bosutinib and mutant residues within the adenosine triphosphate-binding domain [5]. The T315I mutation creates steric clashes with Bosutinib binding, as demonstrated by crystallographic analysis showing black dots indicating molecular collisions when isoleucine is modeled at position 315 [16]. Similarly, the V299L mutation significantly impairs binding affinity through alterations in the adenosine triphosphate-binding region architecture [14].

Table 4: Kinase Selectivity Profile of Bosutinib

Kinase TargetInhibitory ActivityBinding AffinityClinical Relevance
BCR-ABLHighStrongPrimary target
SrcHighStrongDual inhibition
LynHighStrongDual inhibition
HckHighStrongDual inhibition
FgrHighStrongDual inhibition
TecHighStrongSecondary target
BtkHighStrongSecondary target
CAMK2GHighStrongNovel target
c-KITMinimalWeakReduced toxicity
PDGFRMinimalWeakReduced toxicity

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Exact Mass

669.2960937 g/mol

Monoisotopic Mass

669.2960937 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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